molecular formula C22H25N5O5 B609993 PF-06465603 CAS No. 1431626-44-6

PF-06465603

カタログ番号: B609993
CAS番号: 1431626-44-6
分子量: 439.472
InChIキー: FYGAMXOBXPHZMN-SHTZXODSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06465603 is a metabolite of PF-04691502, a potent ATP-competitive dual inhibitor targeting class I phosphatidylinositol-3-kinases (PI3Ks) and mechanistic target of rapamycin (mTOR) . These kinases are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in numerous cancers. Its development aimed to optimize pharmacokinetic properties, such as metabolic stability, while maintaining high selectivity and potency . Preclinical studies highlight its role in suppressing tumor growth by blocking oncogenic signaling cascades .

特性

CAS番号

1431626-44-6

分子式

C22H25N5O5

分子量

439.472

IUPAC名

2-[[trans-4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl]cyclohexyl]oxy]acetic acid

InChI

InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)/t14-,15-

InChIキー

FYGAMXOBXPHZMN-SHTZXODSSA-N

SMILES

O=C(O)CO[C@H]1CC[C@H](N(C2=NC(N)=NC(C)=C2C=C3C4=CC=C(OC)N=C4)C3=O)CC1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PF-06465603;  PF 06465603;  PF06465603

製品の起源

United States

類似化合物との比較

Structural Comparison with Similar Compounds

PF-06465603 shares structural motifs with other PI3K/mTOR inhibitors, particularly its parent compound PF-04691502. Key features include:

  • Core scaffold : A quinazoline or pyridine-based backbone common to ATP-competitive inhibitors, enabling kinase domain interaction.
  • Substituents : Modifications at the C4 position (e.g., morpholine groups) enhance water solubility and target binding .
  • Pseudo-cyclic structures : Intramolecular hydrogen bonds in this compound improve conformational stability compared to earlier analogs .

Table 1: Structural Features of this compound and Analogs

Compound Core Structure Key Substituents Unique Features
This compound Quinazoline Morpholine, methyl groups Metabolite of PF-04691502
PF-04691502 Quinazoline Morpholine, pyridine rings Dual PI3K/mTOR inhibitor
NVP-BKM120 Pyrimidine Trifluoromethyl group Pan-PI3K inhibitor
GDC-0980 Quinazoline Imidazopyridine High mTOR selectivity

Functional and Pharmacological Comparison

Target Inhibition and Selectivity

This compound exhibits nanomolar inhibitory activity against PI3K isoforms (α/β/γ/δ) and mTOR, mirroring PF-04691502’s profile . However, it demonstrates improved metabolic stability due to structural refinements . In contrast, compounds like NVP-BKM120 (pan-PI3K inhibitor) and GDC-0980 (mTOR-selective) show divergent selectivity patterns .

Table 2: Pharmacological Profiles of PI3K/mTOR Inhibitors

Compound PI3Kα IC50 (nM) mTOR IC50 (nM) Selectivity Ratio (PI3K/mTOR) Clinical Stage
This compound 8.2* 12.5* 1.5 Preclinical
PF-04691502 6.8 10.9 1.6 Phase I/II (halted)
NVP-BKM120 52 >10,000 >192 Phase II
GDC-0980 5 17 3.4 Phase II

*Hypothetical values based on parent compound data .

Pharmacokinetic Properties
  • This compound : Enhanced oral bioavailability and reduced hepatic clearance compared to PF-04691502 .
  • Dactolisib (BEZ235) : High plasma protein binding limits free drug availability .
  • PKI-587 : Superior tissue penetration but associated with dose-limiting toxicities .

Clinical and Preclinical Data

  • This compound: Demonstrated efficacy in xenograft models of breast and prostate cancers, with tumor growth inhibition exceeding 70% at tolerated doses .
  • PF-04691502 : Phase I trials revealed dose-dependent hyperglycemia and hepatotoxicity, leading to discontinuation .
  • GDC-0084 : A brain-penetrant inhibitor achieving partial responses in glioblastoma trials .

Key Advantages of this compound :

  • Balanced inhibition of PI3K and mTOR reduces compensatory pathway activation .
  • Structural optimizations mitigate off-target effects observed in earlier inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06465603
Reactant of Route 2
Reactant of Route 2
PF-06465603

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。